molecular formula C11H8N2O3 B15336415 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid

2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid

Cat. No.: B15336415
M. Wt: 216.19 g/mol
InChI Key: ASLILIOQPWIUJU-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a carboxylic acid derivative in the presence of a catalyst can yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if it acts as a ligand, it may bind to specific receptors or enzymes, triggering a cascade of biological events. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Hydroxynicotinic acid

  • 2-Oxo-1,2-dihydro-3-pyridinecarboxylic acid

  • 4-Nitro-benzoic acid N'- (4-ho-2-oxo-1,2-dihydro-quinoline-3-carbonyl)-hydrazide

Uniqueness: 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its similar compounds.

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Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-10-9(7-1-3-12-4-2-7)5-8(6-13-10)11(15)16/h1-6H,(H,13,14)(H,15,16)

InChI Key

ASLILIOQPWIUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CNC2=O)C(=O)O

Origin of Product

United States

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